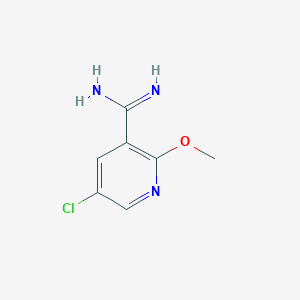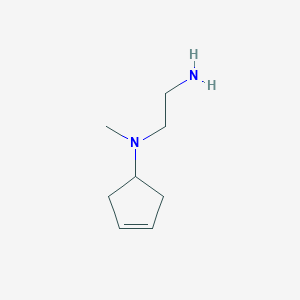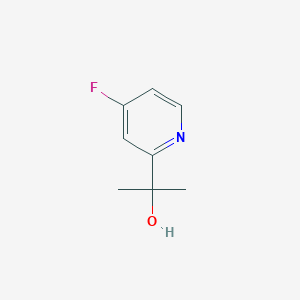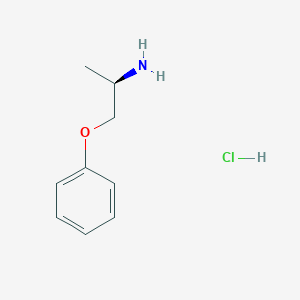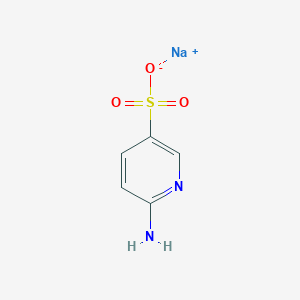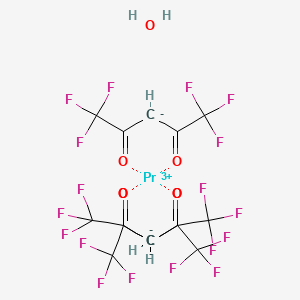
Praseodymium(III)hexafluoroacetylacetonatehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(III)hexafluoroacetylacetonatehydrate is a coordination compound with the molecular formula Pr(C5HF6O2)3•xH2O. It is a rare earth metal complex that is used primarily in research and industrial applications. The compound is known for its unique properties, including its ability to form stable complexes and its solubility in non-aqueous solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Praseodymium(III)hexafluoroacetylacetonatehydrate can be synthesized through the reaction of praseodymium chloride with hexafluoroacetylacetone in the presence of a base. The reaction typically takes place in an organic solvent such as ethanol or acetone. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Praseodymium(III)hexafluoroacetylacetonatehydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state praseodymium complexes.
Reduction: It can be reduced to form lower oxidation state praseodymium complexes.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various praseodymium complexes with different ligands and oxidation states. These products have distinct properties and applications depending on the ligands and the oxidation state of praseodymium .
Scientific Research Applications
Praseodymium(III)hexafluoroacetylacetonatehydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium complexes and as a catalyst in various chemical reactions.
Biology: Employed in the study of praseodymium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, including advanced ceramics and electronic components
Mechanism of Action
The mechanism of action of Praseodymium(III)hexafluoroacetylacetonatehydrate involves its ability to form stable complexes with various ligands. The praseodymium ion interacts with the ligands through coordination bonds, leading to the formation of stable structures. These interactions are crucial for the compound’s applications in catalysis, material science, and other fields .
Comparison with Similar Compounds
Similar Compounds
Praseodymium(III)acetylacetonate: Similar in structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Neodymium(III)hexafluoroacetylacetonatehydrate: Similar in structure but with neodymium instead of praseodymium.
Europium(III)hexafluoroacetylacetonatehydrate: Similar in structure but with europium instead of praseodymium.
Uniqueness
Praseodymium(III)hexafluoroacetylacetonatehydrate is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The hexafluoroacetylacetonate ligands provide enhanced stability and solubility in non-aqueous solvents, making it particularly useful in various industrial and research applications .
Properties
Molecular Formula |
C15H5F18O7Pr |
|---|---|
Molecular Weight |
780.07 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;praseodymium(3+);hydrate |
InChI |
InChI=1S/3C5HF6O2.H2O.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1H;1H2;/q3*-1;;+3 |
InChI Key |
ZWQWFDOTUHQDET-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


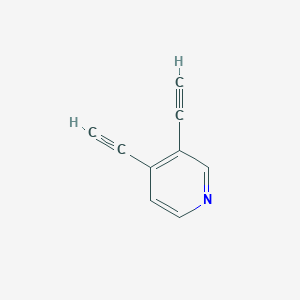
![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
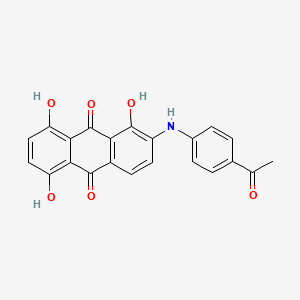

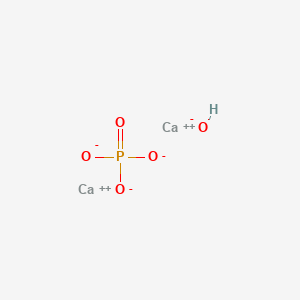
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)
